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Compound of Interest

Compound Name: (Rac)-GSK547

Cat. No.: B15583186 Get Quote

Technical Support Center: GSK547
This technical support center provides researchers, scientists, and drug development

professionals with detailed information and guidance on the use of GSK547, a potent and

selective RIPK1 inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the difference in activity between (Rac)-GSK547 racemate and its pure

enantiomers?

Based on available scientific literature, the compound commonly referred to as GSK547 is the

(5S)-enantiomer, a single, pure stereoisomer. Its formal chemical name is 6-[4-[[(5S)-5-(3,5-

difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl]-1-piperidinyl]-4-pyrimidinecarbonitrile[1].

The racemic mixture is not typically studied, as is common in drug development where one

enantiomer is often significantly more active and/or has a better safety profile than the other.

While direct comparative data for the racemate versus the pure enantiomers of GSK547 is not

available in the provided search results, it is a well-established principle in pharmacology that

enantiomers of a chiral drug can have different pharmacodynamic, pharmacokinetic, and

toxicological properties[2]. The interaction with a chiral biological target, such as an enzyme or

receptor, can be highly stereospecific. One enantiomer (the eutomer) may exhibit the desired

therapeutic activity, while the other (the distomer) may be less active, inactive, or even
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contribute to undesirable side effects[2][3]. In some cases, the presence of the distomer in a

racemic mixture can even antagonize the activity of the eutomer[4].

Q2: What is the mechanism of action of GSK547?

GSK547 is a highly selective and potent inhibitor of receptor-interacting serine/threonine-

protein kinase 1 (RIPK1)[1][5][6]. It functions as a type III kinase inhibitor, binding to an

allosteric pocket on the RIPK1 kinase domain, which is distinct from the ATP-binding site[7][8].

This allosteric inhibition locks the kinase in an inactive conformation, preventing its downstream

signaling activities that are involved in inflammation and necroptosis[7].

Q3: What is the selectivity profile of GSK547?

GSK547 is highly selective for RIPK1. In a screening panel of 371 kinases, including RIPK2, -3,

-4, and -5, GSK547 showed no significant inhibition at a concentration of 10 µM[1]. This high

degree of selectivity is attributed to its allosteric binding mode[8].

Q4: What are the main applications of GSK547 in research?

GSK547 is primarily used as a research tool to investigate the role of RIPK1 in various

physiological and pathological processes. Key research areas include:

Pancreatic Cancer: GSK547 has been shown to reduce tumor burden and extend survival in

mouse models of pancreatic ductal adenocarcinoma (PDA) by reprogramming tumor-

associated macrophages (TAMs) towards an immunogenic phenotype[5][8].

Inflammation and Necroptosis: As a potent RIPK1 inhibitor, it is used to study the signaling

pathways of inflammation and regulated cell death (necroptosis)[7].

Atherosclerosis: Studies have investigated its role in different stages of atherogenesis, where

it has shown to reduce plasma levels of TNF-α and IL-1β[1][9].

Neurodegenerative Diseases: RIPK1-mediated necroptosis is implicated in

neurodegenerative conditions, making GSK547 a valuable tool in this area of research[10].

Troubleshooting Guides
Issue 1: Poor Solubility of GSK547
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Problem: Difficulty in dissolving GSK547 powder for in vitro or in vivo experiments.

Possible Causes: Incorrect solvent, low-quality solvent, or precipitation at high

concentrations.

Solutions:

Solvent Selection: For in vitro studies, DMSO is a common solvent. Ensure you are using

fresh, high-purity, anhydrous DMSO, as moisture can reduce solubility[11]. For in vivo

studies, specific formulations are required.

Recommended Formulations for In Vivo Use:

SBE-β-CD in Saline: Prepare a stock in 5% DMSO and 95% (20% SBE-β-CD in Saline)

for a solubility of ≥ 2.5 mg/mL[5].

PEG300/Tween-80/Saline: A common vehicle is a mixture of 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% Saline, achieving a solubility of ≥ 2.08 mg/mL[5].

Corn Oil: A formulation of 10% DMSO in 90% Corn Oil can also be used[5].

Aiding Dissolution: If precipitation occurs, gentle heating and/or sonication can be used to

aid dissolution[5]. Always prepare fresh solutions for in vivo experiments on the day of

use[5].

Issue 2: Inconsistent Results in Cell-Based Assays

Problem: High variability in IC50 values or other endpoint measurements between

experiments.

Possible Causes: Cell line variability, inconsistent drug treatment duration, or issues with

assay reagents.

Solutions:

Cell Health: Ensure cells are healthy, within a low passage number, and plated at a

consistent density for each experiment.
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Pre-treatment Time: For necroptosis inhibition assays, a pre-treatment time of 30 minutes

with GSK547 before inducing cell death is a common starting point[5][11]. Standardize this

time across all experiments.

Assay Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive

controls (e.g., a known stimulus for necroptosis like TNFα + zVAD)[5].

Reagent Quality: Use fresh and properly stored reagents, especially for cell viability

assays like those measuring cellular ATP levels[11].

Issue 3: Lack of In Vivo Efficacy

Problem: GSK547 does not produce the expected biological effect in an animal model.

Possible Causes: Inadequate dosing, poor bioavailability with the chosen administration

route, or rapid metabolism.

Solutions:

Pharmacokinetics: GSK547 was developed to have significantly improved oral

pharmacokinetic exposure in mice compared to earlier RIPK1 inhibitors[7][8].

Dosing Regimen: A common and effective in vivo dosing strategy is to administer GSK547

mixed in the chow at a concentration that achieves a steady-state plasma concentration

above the target IC90[9][11]. For example, 100 mg/kg/day fed via food-based dosing has

been used successfully in pancreatic cancer models[5].

Route of Administration: Oral administration through medicated chow provides sustained

exposure. If using other routes like oral gavage, refer to pharmacokinetic data to

determine the appropriate dosing frequency[9].

Confirm Target Engagement: If possible, measure downstream markers of RIPK1 activity

in tissues of interest to confirm that the drug is reaching its target and exerting a biological

effect.

Quantitative Data
Table 1: In Vitro Potency of GSK547
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Assay Type Cell Line Stimulus Endpoint IC50

RIPK1 Kinase
Inhibition

Biochemical
Assay

- Kinase Activity 31 nM

Necroptosis

Inhibition
L929 TNFα + zVAD Cell Viability 32 nM

Cytokine

Inhibition

Human Whole

Blood

TNFα + QVD-

Oph + SMAC

mimetic

MIP-1β release 5 nM

Cytokine

Inhibition

Monkey Whole

Blood

TNFα + QVD-

Oph + SMAC

mimetic

MIP-1β release 16 nM

Data sourced from[1][5][12].

Experimental Protocols
Protocol: Determining the IC50 of GSK547 for Necroptosis Inhibition in L929 Cells

This protocol is adapted from methodologies described for RIPK1 inhibitors[5][11].

Cell Plating:

Culture L929 murine fibrosarcoma cells in appropriate media (e.g., DMEM with 10% FBS).

Seed cells in a 96-well plate at a density of 20,000-30,000 cells per well and allow them to

adhere overnight.

Compound Preparation:

Prepare a 10 mM stock solution of GSK547 in 100% DMSO.

Perform serial dilutions of the GSK547 stock solution in cell culture media to create a

range of working concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO

concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.1%).
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Drug Treatment:

Remove the old media from the cells.

Add the media containing the different concentrations of GSK547 to the respective wells.

Include vehicle-only wells (media + DMSO) as a negative control.

Pre-incubate the cells with GSK547 for 30 minutes at 37°C, 5% CO2.

Induction of Necroptosis:

Prepare a solution of TNFα (e.g., final concentration of 10 ng/mL) and a pan-caspase

inhibitor such as z-VAD-FMK (e.g., final concentration of 20 µM) in cell culture media.

Add this induction solution to all wells except for the untreated (viability) control wells.

Incubate the plate for 24 hours at 37°C, 5% CO2.

Measurement of Cell Viability:

After the 24-hour incubation, assess cell viability using a commercial ATP-based assay

(e.g., CellTiter-Glo®) according to the manufacturer's instructions. This method measures

the luminescence signal, which is proportional to the amount of ATP and thus the number

of viable cells.

Read the luminescence on a plate reader.

Data Analysis:

Normalize the data by setting the untreated control wells to 100% viability and the

TNFα/zVAD-treated wells (with vehicle) to 0% viability.

Plot the normalized cell viability against the logarithm of the GSK547 concentration.

Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and

calculate the IC50 value, which is the concentration of GSK547 that results in 50%

inhibition of necroptosis.
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Caption: RIPK1 signaling pathway and the inhibitory action of GSK547.
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Caption: General experimental workflow for determining the IC50 of GSK547.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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